molecular formula C10H20BrNO2 B14360209 2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide CAS No. 90275-04-0

2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide

Cat. No.: B14360209
CAS No.: 90275-04-0
M. Wt: 266.18 g/mol
InChI Key: GNVRRMKFGNZZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide, also known as 2-(diethylamino)ethyl methacrylate hydrobromide, is an organic compound with the molecular formula C10H19NO2·HBr. It is a derivative of methacrylic acid and is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide typically involves the esterification of methacrylic acid with 2-(diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then converted to its hydrobromide salt by reacting with hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of hydrogels and other functional materials.

    Biology: Employed in the modification of biomolecules and the development of drug delivery systems.

    Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a component in medical devices.

    Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Methylamino)ethyl 2-methylprop-2-enoate
  • 2-(Diethylamino)ethyl acrylate

Uniqueness

2-(Diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and physical properties. Its hydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for various applications in chemistry, biology, and industry.

Properties

CAS No.

90275-04-0

Molecular Formula

C10H20BrNO2

Molecular Weight

266.18 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrobromide

InChI

InChI=1S/C10H19NO2.BrH/c1-5-11(6-2)7-8-13-10(12)9(3)4;/h3,5-8H2,1-2,4H3;1H

InChI Key

GNVRRMKFGNZZKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(=C)C.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.